
(5-Bromo-1,3-phenylene)bis(triphenylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-1,3-phenylene)bis(triphenylsilane) is an organosilicon compound that features a brominated phenylene core with two triphenylsilane groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1,3-phenylene)bis(triphenylsilane) typically involves the reaction of 5-bromo-1,3-dibromobenzene with triphenylsilane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using toluene as the solvent. The reaction conditions generally include heating the mixture to around 120°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for (5-Bromo-1,3-phenylene)bis(triphenylsilane) are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1,3-phenylene)bis(triphenylsilane) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Oxidation and Reduction: The phenylene core can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid derivative would yield a biaryl compound.
Scientific Research Applications
(5-Bromo-1,3-phenylene)bis(triphenylsilane) has several scientific research applications, including:
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic systems for various organic transformations.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism by which (5-Bromo-1,3-phenylene)bis(triphenylsilane) exerts its effects depends on the specific application. In catalysis, the compound can coordinate to metal centers, facilitating various organic transformations. The bromine atom and phenylene core can also participate in electronic interactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-1,3-phenylene)bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of triphenylsilane.
(5-Bromo-1,3-phenylene)bis(tert-butylsilane): Features tert-butylsilane groups.
(5-Bromo-1,3-phenylene)bis(dimethylphenylsilane): Contains dimethylphenylsilane groups.
Uniqueness
(5-Bromo-1,3-phenylene)bis(triphenylsilane) is unique due to the presence of bulky triphenylsilane groups, which can influence the compound’s steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C42H33BrSi2 |
|---|---|
Molecular Weight |
673.8 g/mol |
IUPAC Name |
(3-bromo-5-triphenylsilylphenyl)-triphenylsilane |
InChI |
InChI=1S/C42H33BrSi2/c43-34-31-41(44(35-19-7-1-8-20-35,36-21-9-2-10-22-36)37-23-11-3-12-24-37)33-42(32-34)45(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-33H |
InChI Key |
GALLBYRUOQDHKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)Br)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


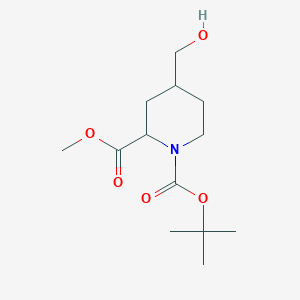
![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B13347492.png)
![4-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13347495.png)
![(1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B13347496.png)
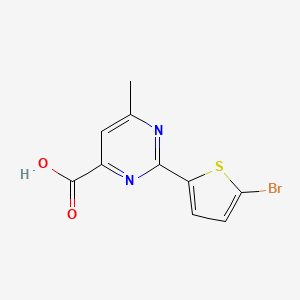
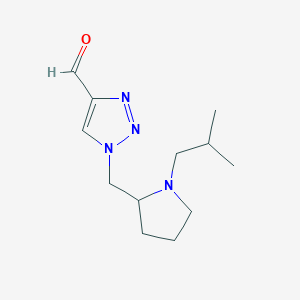
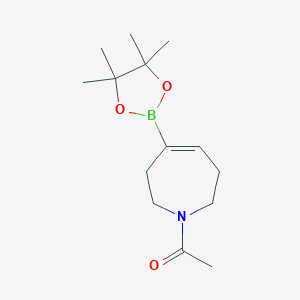
![Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate](/img/structure/B13347508.png)
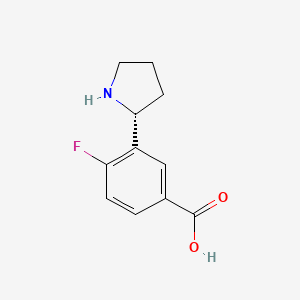



![2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)

